molecular formula C11H18ClN5 B1424072 N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine CAS No. 1219967-78-8

N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine

Cat. No. B1424072
M. Wt: 255.75 g/mol
InChI Key: MMNDZFUUJHNLBL-UHFFFAOYSA-N
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Description

“N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine” is a compound that belongs to the class of 1,3,5-triazine derivatives . These compounds are known for their various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the reaction of cyanuric chloride with an appropriate amine . The reaction is typically carried out in a solution, and the use of microwave irradiation can expedite the process and improve the yield and purity . Esterification of the 4-aminobenzoic acid moiety can also be performed to afford methyl ester analogues .


Molecular Structure Analysis

The molecular structure of “N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine” and similar compounds has been confirmed by various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectrometry . X-ray crystallography has also been used for structural confirmation .


Chemical Reactions Analysis

The chemical reactivity of 1,3,5-triazine derivatives has been studied using density functional theory (DFT) methods . The stability, nature of bonding, and reactivity of these compounds were evaluated at the DFT/B3LYP/6-31+(d) level of theory .


Physical And Chemical Properties Analysis

The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods . Hyper-conjugative interaction persisting within the molecules, which accounts for the bioactivity of the compound, was evaluated from natural bond orbital (NBO) analysis .

Scientific Research Applications

Applications in Agriculture and Pharmaceuticals

Compounds with a triazine core, similar to N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-N-cyclohexyl-N-ethylamine, have been extensively utilized in the production of agricultural products, pharmaceuticals, and dyes. For instance, amino-1,2,4-triazoles, closely related to the query compound, serve as a fundamental raw material in the fine organic synthesis industry. These compounds are instrumental in producing various insecticides, fungicides, and plant growth regulators. Their usage extends to medical applications, forming the basis of antimicrobial drugs effective against a range of bacteria and in cardiological treatments due to their anti-ischemic properties (Nazarov et al., 2021).

Enhancement of Plant Nitrogen Status

Techniques for determining the nitrogen status in plants, critical for optimizing crop yield, have seen advancements through the use of nitrogen-containing compounds. These compounds assist in estimating plant health and nutritional needs, underpinning the optimization of nitrogen fertilization to mitigate environmental impacts while enhancing agricultural productivity (Muñoz-Huerta et al., 2013).

Drug Discovery and Bioconjugation

In the realm of medicinal chemistry and drug discovery, the triazine scaffold, to which our compound of interest is related, is recognized for its versatility. It forms the core structure for developing drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Such compounds offer a promising basis for future pharmaceuticals due to their potent pharmacological activity (Verma et al., 2019).

Future Directions

The future directions for the study of “N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, a detailed structural and molecular docking study on two SARS-COV-2 proteins has been reported for a similar compound , suggesting potential applications in the treatment of SARS-CoV-2.

properties

IUPAC Name

6-chloro-2-N-cyclohexyl-2-N-ethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN5/c1-2-17(8-6-4-3-5-7-8)11-15-9(12)14-10(13)16-11/h8H,2-7H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNDZFUUJHNLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192071
Record name 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine

CAS RN

1219967-78-8
Record name 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine
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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine
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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine
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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine
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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine
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N-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-N-cyclohexyl-N-ethylamine

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